molecular formula C16H18N4O2 B3016505 2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097932-08-4

2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B3016505
CAS RN: 2097932-08-4
M. Wt: 298.346
InChI Key: KJWDEWYJWLOTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors. For instance, the Dimroth rearrangement, which is catalyzed by acids and bases, is accelerated by heat or light .

Scientific Research Applications

Antimicrobial Potential

While specific studies on this compound are limited, derivatives containing similar structural elements have shown antimicrobial activity. For instance, compounds with imidazole moieties (related to pyrrolidine) exhibited good antimicrobial potential .

Coordination Chemistry

The compound’s unique structure can serve as a ligand in coordination chemistry. For example:

Biological Assays and Target Selectivity

Researchers have explored pyrrolidine-containing compounds for their biological activity. Notably, replacing non-stereochemical groups with stereochemical ones improved the activity of certain derivatives .

Chemical Synthesis Strategies

Understanding synthetic strategies is crucial:

Future Directions

The future directions in the research of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and manipulating the stereochemistry of the molecule .

properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-9-15(19-12(2)18-11)22-13-6-8-20(10-13)16(21)14-5-3-4-7-17-14/h3-5,7,9,13H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWDEWYJWLOTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.